molecular formula C18H17BrN2O3S B2693314 (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1325684-47-6

(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2693314
CAS No.: 1325684-47-6
M. Wt: 421.31
InChI Key: CHQANVRJPTVVLW-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone (: 1325684-47-6) is a chemical compound with a molecular formula of C18H17BrN2O3S and a molecular weight of 421.3 . This complex small molecule features a brominated furan ring linked via a methanone group to a piperidine ring, which is further substituted with a 4-methylbenzo[d]thiazole group through an ether linkage . The presence of multiple heterocyclic systems, including the furan, piperidine, and thiazole rings, makes this compound a valuable scaffold in medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the search results, compounds containing 5-bromofuran and methylbenzo[d]thiazole motifs are frequently investigated in scientific research for their potential biological activities. Researchers explore such structures for various applications, including as potential inhibitors of enzymatic activity or as modulators of biological signaling pathways . The structural complexity and presence of hydrogen bond acceptors and donors suggest it could interact with a range of biological targets. This product is intended for research purposes in chemistry and biology laboratories. It is strictly for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-11-3-2-4-14-16(11)20-18(25-14)23-12-7-9-21(10-8-12)17(22)13-5-6-15(19)24-13/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQANVRJPTVVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Chloro Derivatives

A critical comparison involves halogenated analogs, where bromine substitution influences steric, electronic, and pharmacokinetic properties. For instance, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibits antimicrobial activity. Replacing chlorine with bromine (as in the target compound) increases molecular weight (~79.9 vs. ~35.45 g/mol for Br vs. Bromine’s larger atomic radius may also alter binding site interactions in therapeutic targets.

Property Bromo Derivative (Target) Chloro Analog ()
Halogen Atomic Weight 79.9 35.45
Lipophilicity (logP) Estimated +0.5 Baseline
Antimicrobial Activity Not reported Active (MIC: ~2–8 µg/mL)

Heterocyclic Moieties: Thiazole vs. Benzothiazole

The target compound’s 4-methylbenzo[d]thiazole group distinguishes it from simpler thiazole derivatives. For example, 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine () uses a sulfonyl-linked oxadiazole for antimicrobial activity.

Piperidine-Linked Scaffolds

The piperidine ring in the target compound is functionalized with an oxygen-linked benzothiazole, contrasting with N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (), where a pyrrolidine group is directly attached to a benzoyl moiety.

Structural Similarity to Bioactive Triazole-Thiazole Hybrids

Compounds like 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () share structural motifs with the target compound, including bromoaryl and thiazole groups. Such hybrids often exhibit dual inhibitory activity against kinases and microbial targets. However, the target compound’s furan and benzothiazole groups may redirect selectivity toward oxidative stress-related pathways or cytochrome P450 interactions.

Computational and Experimental Insights

Similarly, binary similarity coefficients (e.g., Tanimoto index; ) might quantify structural overlap with known antimicrobial or anticancer agents.

Biological Activity

The compound (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone , with CAS number 1172971-36-6 , is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features, including a furan ring, a piperidine moiety, and a benzo[d]thiazole derivative. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H16BrN3O2SC_{17}H_{16}BrN_{3}O_{2}S with a molecular weight of 406.3 g/mol . The presence of bromine and sulfur atoms in its structure enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC17H16BrN3O2S
Molecular Weight406.3 g/mol
CAS Number1172971-36-6

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

  • Preparation of Intermediates : The furan derivative is brominated to obtain 5-bromofuran, while the benzo[d]thiazole derivative is synthesized through standard organic reactions.
  • Coupling Reaction : The intermediates are coupled using a piperidine linker under controlled conditions, often utilizing solvents like dichloromethane or dimethylformamide.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.

The biological activity of (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is believed to be mediated through its interactions with specific receptors or enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation, making it a candidate for further pharmacological exploration.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds containing furan and thiazole rings have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties : The presence of heterocyclic structures can enhance antimicrobial efficacy.

Case Studies

Several studies have investigated compounds structurally related to (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone:

  • Anticancer Studies : Research on related compounds has demonstrated their ability to inhibit the proliferation of various cancer cell lines, suggesting similar potential for this compound.
  • Antimicrobial Testing : Compounds with similar functional groups have been tested against bacterial strains, showing significant inhibition zones in agar diffusion assays.

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